molecular formula C8H12N2O B12874347 3-Isopropyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

3-Isopropyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

Cat. No.: B12874347
M. Wt: 152.19 g/mol
InChI Key: ATWYCSPSIRCVPY-UHFFFAOYSA-N
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Description

3-Isopropyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a bicyclic isoxazole derivative featuring a fused pyrrole-isoxazole ring system with an isopropyl substituent at the 3-position. The bicyclic core provides structural rigidity, while the isopropyl group enhances lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

3-propan-2-yl-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole

InChI

InChI=1S/C8H12N2O/c1-5(2)7-6-3-4-9-8(6)11-10-7/h5,9H,3-4H2,1-2H3

InChI Key

ATWYCSPSIRCVPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC2=C1CCN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole can be achieved through several synthetic routes. One common method involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another approach includes the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under microwave-assisted conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and purity. Catalyst-free and microwave-assisted one-pot methods have been reported to be efficient for the synthesis of isoxazole derivatives .

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the nitrogen and oxygen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Isopropyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Isopropyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites . The exact pathways and targets depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Key Observations:

  • Ring Fusion Position : Pyrrolo[3,2-d] vs. pyrrolo[3,4-c] alters ring strain and planarity. For example, the 8-membered fused ring in the pyrrolo[3,4-c] derivative () exhibits a dihedral angle of 25.0° with its chlorophenyl group, influencing crystal packing and stability .
  • Chlorophenyl/Pyridinylmethyl: Introduce electron-withdrawing or polar groups, modulating electronic properties and target interactions. The pyridinylmethyl group () may facilitate hydrogen bonding or metal coordination . Bromothienyl: Increases molecular weight and introduces steric bulk, which could affect metabolic clearance .

Biological Activity

3-Isopropyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique structure combining a pyrrolo moiety with an isoxazole ring, which is known to influence its pharmacological properties. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C8H12N2OC_8H_{12}N_2O, with a molecular weight of approximately 152.194 g/mol. The presence of both nitrogen-containing rings contributes to its reactivity and interaction with biological targets.

Biological Activity

Research indicates that compounds with the pyrrolo[3,2-d]isoxazole framework exhibit various biological activities, including:

  • Antimicrobial Activity : Similar compounds have shown significant antibacterial and antifungal properties. Studies on related derivatives have reported effective inhibition against pathogenic strains, suggesting that this compound may also possess similar antimicrobial effects.
  • Anticancer Potential : Preliminary investigations into related pyrrolo compounds have indicated cytotoxic effects against various cancer cell lines. The structural features of this compound may contribute to selective toxicity towards cancerous cells.
  • Neuroprotective Effects : Some derivatives have been studied for their neuroprotective properties, indicating potential applications in neurodegenerative diseases.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study on pyranoisoxazolone derivatives demonstrated significant anti-leptospiral activity against pathogenic serovars with minimum inhibitory concentrations (MIC) ranging from 62.5 to 500 μg/mL . This suggests that similar structural motifs in this compound could yield comparable antimicrobial efficacy.
  • Cytotoxicity Studies :
    • Research involving related compounds has shown that certain derivatives exhibit cytotoxicity against THP-1 cells at concentrations greater than 75 μg/mL . The mechanism behind this activity often involves interaction with specific cellular pathways, which could be further explored for this compound.
  • In Silico Studies :
    • Molecular docking studies have provided insights into the binding affinity of similar compounds with target proteins involved in disease processes. For instance, the effective binding of pyranoisoxazolones to leptospiral outer membrane proteins was confirmed through computational methods . This approach could be applied to investigate the binding characteristics of this compound.

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructural FeaturesBiological Activity
4H-Pyrrolo[2,3-d]pyrimidinePyrrole fused with pyrimidineVaries; some anticancer properties
5-Methyl-4H-pyrrolo[3,2-d]isoxazoleMethyl substitution on isoxazoleEnhanced lipophilicity; antimicrobial
1-(Pentan-3-yl)-1H-pyrazolePyrazole ring structureAntifungal and antibacterial
4H-Pyrrolo[2,3-b]quinolinePyrrole fused with quinolinePotentially diverse pharmacological effects

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